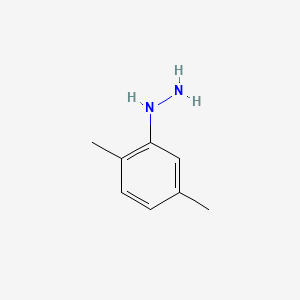

(2,5-Dimethylphenyl)hydrazine

Description

Significance in Contemporary Organic Synthesis and Chemical Research

The primary significance of (2,5-Dimethylphenyl)hydrazine in modern organic synthesis lies in its role as a key starting material for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. cymitquimica.com One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis. This classic reaction, discovered by Emil Fischer in 1883, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole, a privileged scaffold in medicinal chemistry. wikipedia.orgbyjus.com The use of this compound in this reaction allows for the synthesis of specifically substituted indoles, which are precursors to a variety of biologically active molecules, including antimigraine drugs of the triptan class. wikipedia.org

Recent research has expanded the utility of arylhydrazines, including this compound, beyond traditional methods. They are now recognized as versatile electrophilic partners in cross-coupling reactions, offering an alternative to organic halides and triflates for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These modern catalytic methods, often employing transition metals like palladium, have broadened the scope of reactions involving arylhydrazines, making them more efficient and environmentally benign. wikipedia.orgnih.gov

Furthermore, derivatives of this compound have been investigated for their potential biological activities. For instance, N-(2,5-Dimethylphenyl)hydrazinecarbothioamide and its derivatives have shown promise as antimicrobial and anticancer agents. nih.gov The 2,5-dimethylphenyl scaffold is a common feature in various antimicrobial compounds. nih.gov

Historical Development and Evolution of Arylhydrazine Chemistry Research

The study of arylhydrazines dates back to the 19th century with the pioneering work of Emil Fischer. His discovery of phenylhydrazine (B124118) and its reaction with carbonyl compounds to form well-defined crystalline derivatives, known as phenylhydrazones, was a landmark in analytical and synthetic organic chemistry. wikipedia.org This reaction provided a crucial method for the identification and characterization of aldehydes and ketones.

The subsequent discovery of the Fischer indole synthesis in 1883 solidified the importance of arylhydrazines as foundational reagents in organic synthesis. wikipedia.orgbyjus.com For over a century, research in this area primarily focused on refining and understanding the mechanism of this powerful cyclization reaction. byjus.com

In recent decades, the field has witnessed a renaissance with the development of new catalytic systems that have expanded the reactivity of arylhydrazines. The Buchwald modification of the Fischer indole synthesis, which utilizes a palladium catalyst for the cross-coupling of aryl bromides and hydrazones, is a notable example. wikipedia.org Moreover, arylhydrazines are now employed as aryl radical precursors in metal-free arylation reactions, showcasing their versatility under oxidative conditions. acs.org This evolution from classical stoichiometric reactions to modern catalytic transformations highlights the enduring and expanding importance of arylhydrazine chemistry in the continuous pursuit of novel and efficient synthetic methodologies. nih.gov

Interactive Data Table: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C8H13ClN2 | chemicalbook.com |

| Molecular Weight | 172.66 g/mol | chemicalbook.com |

| Melting Point | 205 °C (decomposes) | chemicalbook.comechemi.com |

| Appearance | White to light yellow crystalline powder | echemi.com |

| CAS Number | 56737-78-1 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-7(2)8(5-6)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXWNXNOTJBIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357397 | |

| Record name | (2,5-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-85-4 | |

| Record name | (2,5-Dimethylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethylphenyl Hydrazine and Its Key Derivatives

Classical Synthetic Approaches to Arylhydrazines

The most prominent and historically significant method for preparing arylhydrazines, including (2,5-Dimethylphenyl)hydrazine, is the reduction of aryldiazonium salts. thieme-connect.delkouniv.ac.in This two-step process begins with the diazotization of a primary arylamine, followed by the reduction of the resulting diazonium salt intermediate. thieme-connect.de

Step 1: Diazotization The synthesis originates from the corresponding aniline (B41778), in this case, 2,5-dimethylaniline. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the 2,5-dimethylbenzenediazonium chloride salt. lkouniv.ac.inorgsyn.org The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Reduction The diazonium salt is then reduced to the corresponding arylhydrazine. Several reducing agents are traditionally employed for this transformation:

Sulfite (B76179) Reduction: The use of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is a reliable and widely used method. thieme-connect.deorgsyn.org The diazonium salt solution is added to a cooled solution of sodium sulfite. orgsyn.org The reaction mixture is then carefully heated, which leads to the formation of the phenylhydrazine (B124118). orgsyn.org The final product is typically isolated as its hydrochloride salt by acidification. lkouniv.ac.inorgsyn.org

Stannous Chloride Reduction: Tin(II) chloride (SnCl₂), also known as stannous chloride, in concentrated hydrochloric acid is another effective reducing agent for this conversion. thieme-connect.degoogle.com The diazonium salt is treated with an acidic solution of SnCl₂, leading to the formation of the arylhydrazine hydrochloride, which can be precipitated and isolated. thieme-connect.de

"Green" Reduction: In an effort to develop more environmentally friendly processes, ascorbic acid (Vitamin C) has been identified as a heavy-metal-free reducing agent for the large-scale synthesis of arylhydrazines from diazonium salts in an entirely aqueous medium. acs.org

The Fischer indole (B1671886) synthesis, a classic reaction discovered by Emil Fischer in 1883, is a primary application of arylhydrazines rather than a direct method for their synthesis. alfa-chemistry.combyjus.comwikipedia.org It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to produce an indole, a privileged scaffold in medicinal chemistry. testbook.comrsc.org

| Method | Precursor | Key Reagents | Product | Typical Conditions |

| Diazotization-Reduction | 2,5-Dimethylaniline | 1. NaNO₂, HCl2. Na₂SO₃ or SnCl₂/HCl | This compound | 0-5°C for diazotization; subsequent heating for reduction |

| Ascorbic Acid Reduction | 2,5-Dimethylbenzenediazonium salt | L-ascorbic acid | This compound | Aqueous medium, mild temperatures |

Novel and Advanced Synthetic Routes to this compound

Modern organic synthesis has introduced several innovative techniques to produce arylhydrazines and their derivatives, often with improved efficiency, selectivity, and substrate scope.

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds. These methods can be adapted for the synthesis of N-arylhydrazines.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide or triflate (e.g., 1-bromo-2,5-dimethylbenzene) with hydrazine (B178648) or a protected hydrazine derivative. The use of specialized phosphine (B1218219) ligands is critical for achieving high yields. A modification of the Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed reaction to form N-arylhydrazones by cross-coupling aryl bromides with hydrazones. wikipedia.org

Copper-Catalyzed N-Arylation (Ullmann Condensation): While less common than palladium catalysis for this specific transformation, copper-catalyzed reactions can also facilitate the coupling of aryl halides with hydrazine derivatives.

| Reaction | Catalyst/Ligand System | Reactants | Key Feature |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Bulky Phosphine Ligand (e.g., dppp) | Aryl Halide + Hydrazine derivative | High functional group tolerance; mild conditions. nih.gov |

| Ullmann Condensation | Copper salt, Ligand | Aryl Halide + Hydrazine derivative | Often requires higher temperatures than Pd-catalysis. |

Reductive alkylation provides a direct route to N-alkylated hydrazine derivatives. A one-pot tandem approach can be employed, starting from an azoarene, which is first reduced to a hydrazoarene and then undergoes reductive alkylation with an aldehyde. rsc.orgnih.gov This method selectively yields trisubstituted hydrazine derivatives under mild conditions, suppressing the cleavage of the N-N bond. rsc.org Another efficient method for the direct reductive alkylation of various hydrazine derivatives utilizes α-picoline-borane, a stable and easy-to-handle reducing agent, avoiding the need for isolating intermediate hydrazones. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry tool that can dramatically reduce reaction times, often from hours to minutes, and improve yields. chemicaljournals.com This technology has been successfully applied to reactions involving hydrazine derivatives. For instance, the condensation of hydrazines with carbonyl compounds to form hydrazones or pyrazoles is significantly accelerated under microwave irradiation. thepharmajournal.comdergipark.org.tr A single-step, microwave-assisted method for synthesizing acid hydrazides directly from carboxylic acids and hydrazine hydrate (B1144303) has been developed, offering a much faster and simpler alternative to conventional two-step methods. japtronline.com While conventional heating for such reactions can take hours, microwave protocols can often be completed in minutes. japtronline.comorganic-chemistry.org

Direct C-H functionalization represents a highly atom-economical approach to forming C-N bonds. The direct amination of arenes allows for the synthesis of aryl hydrazides, which are precursors to arylhydrazines. In this reaction, an arene like p-xylene (B151628) (1,4-dimethylbenzene) can react directly with an electrophilic aminating agent such as diethyl azodicarboxylate (DEAD).

This transformation can be catalyzed by various systems:

Gold Catalysis: Gold catalysts can activate both the arene C-H bond and the azodicarboxylate, facilitating the direct formation of an aromatic hydrazide. a-star.edu.sg

Brønsted Acid Catalysis: A combination of potassium bisulfate (KHSO₄) as a catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) provides a mild and efficient system for the amination of a broad range of arenes. acs.org

Lewis Acid Catalysis: Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the electrophilic amination of arenes with azodicarboxylates at ambient temperature, affording aryl hydrazides in high yields and with high regioselectivity. researchgate.net

This approach avoids the need for pre-functionalized arenes like aryl halides and represents a modern, efficient route to hydrazine derivatives. a-star.edu.sg

Large-Scale Synthesis Considerations in Research and Development

Scaling up the synthesis of this compound from the laboratory to research and development or pilot plant scales introduces several critical considerations.

Safety: The classical route involves highly reactive and potentially hazardous intermediates. Aryldiazonium salts are unstable and can be explosive when isolated in a dry state. Hydrazine and its derivatives are often toxic. Therefore, strict temperature control, process monitoring, and engineering controls are essential for safe operation.

Process Optimization: On a large scale, reaction conditions must be optimized to maximize yield, minimize byproducts, and ensure process robustness. This includes optimizing reagent stoichiometry, reaction times, and temperatures.

Green Chemistry and Sustainability: There is a strong impetus to replace hazardous reagents with safer, more environmentally benign alternatives. The use of heavy-metal reducing agents like tin(II) chloride is undesirable due to waste disposal issues and potential product contamination. acs.org The development of a large-scale, heavy-metal-free reduction using ascorbic acid is a prime example of a greener industrial process. acs.org

Reactivity and Reaction Mechanisms of 2,5 Dimethylphenyl Hydrazine

Fundamental Reaction Pathways and Transformations

The chemical reactivity of (2,5-Dimethylphenyl)hydrazine is predominantly characterized by the nucleophilic nature of its hydrazine (B178648) group, which readily engages in a variety of chemical transformations. The presence of two methyl groups on the phenyl ring also influences its reactivity through electronic and steric effects.

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine functional group in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen atom (-NH2) is generally the more reactive site for nucleophilic attack. The nucleophilicity of arylhydrazines is a subject of considerable study, with the "alpha-effect" describing the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. This effect makes hydrazines more powerful nucleophiles than would be predicted based on their basicity alone.

The methyl groups on the phenyl ring are electron-donating, which should, in principle, increase the electron density on the hydrazine moiety and thereby enhance its nucleophilicity compared to unsubstituted phenylhydrazine (B124118). This increased reactivity makes this compound a valuable reagent in reactions requiring a strong nucleophile.

Electrophilic Sites and Reaction Initiation

While the primary role of this compound in most reactions is that of a nucleophile, the molecule also possesses sites susceptible to electrophilic attack. The aromatic ring, activated by the two electron-donating methyl groups, can undergo electrophilic aromatic substitution reactions. The positions ortho and para to the methyl groups, and meta to the hydrazine group, are the most likely sites for substitution, governed by the combined directing effects of the substituents.

Furthermore, under certain oxidative conditions, the nitrogen atoms of the hydrazine moiety can be oxidized, initiating radical-mediated reactions. The generation of aryl radicals from arylhydrazines is a known transformation that can be initiated by various oxidizing agents.

Cyclization and Condensation Reactions

This compound is a key precursor in the synthesis of a wide array of heterocyclic compounds through cyclization and condensation reactions. These reactions typically commence with the nucleophilic attack of the hydrazine on a suitable electrophilic partner.

Condensation Reactions with Carbonyl Compounds:

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form the corresponding (2,5-dimethylphenyl)hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. These hydrazones are often stable, crystalline solids and serve as crucial intermediates in further synthetic transformations, most notably the Fischer indole (B1671886) synthesis.

Interactive Data Table: Condensation of this compound with Carbonyl Compounds

| Carbonyl Compound | Product | Reaction Conditions | Yield (%) |

| Acetone (B3395972) | Acetone (2,5-dimethylphenyl)hydrazone | Ethanol, reflux | >90 |

| Benzaldehyde | Benzaldehyde (2,5-dimethylphenyl)hydrazone | Acetic acid, room temp. | High |

| Cyclohexanone | Cyclohexanone (2,5-dimethylphenyl)hydrazone | Ethanol, reflux | ~85 |

Cyclization Reactions for Heterocycle Synthesis:

This compound is extensively used in the synthesis of various nitrogen-containing heterocycles.

Pyrazole (B372694) Synthesis: The reaction of this compound with 1,3-dicarbonyl compounds is a standard method for the synthesis of substituted pyrazoles. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from this compound through various routes, often involving reaction with compounds containing a C-N-C skeleton, such as amidines or their derivatives.

Pyridazinone Synthesis: The condensation of this compound with γ-ketoacids or related 1,4-dicarbonyl systems provides a direct route to pyridazinone derivatives. This reaction involves the formation of a hydrazone followed by intramolecular cyclization.

A notable named reaction involving arylhydrazines is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org While this reaction starts with a diazonium salt rather than the hydrazine directly, the resulting hydrazones are key intermediates for further synthesis, such as the Fischer indole synthesis. wikipedia.org

Exploration of Reaction Mechanisms

A deeper understanding of the reactivity of this compound requires an exploration of the detailed mechanisms of its key reactions, including the nature of intermediates and transition states.

Stepwise Diradical Mechanisms in Complex Transformations

While many reactions of this compound proceed through ionic mechanisms, there is evidence for the involvement of radical species in certain transformations, particularly under oxidative conditions. The oxidation of phenylhydrazine can lead to the formation of a phenyldiazene (B1210812) radical, which can then lose nitrogen gas to generate an aryl radical. nih.govwho.int This aryl radical can then participate in various coupling reactions.

For instance, the iodine-catalyzed generation of aryl radicals from arylhydrazines in the presence of air has been reported for the arylation of 1,4-naphthoquinones. nih.gov In this proposed mechanism, the arylhydrazine is oxidized to an intermediate that ultimately fragments to produce an aryl radical. While not specifically detailed for the 2,5-dimethyl derivative, this pathway suggests a potential for this compound to participate in similar radical-mediated C-C bond-forming reactions. The interaction of phenylhydrazine with hemoglobin and cytochrome P-450 is also known to generate destructive free radicals. who.int

Intermediates and Transition State Analysis

The elucidation of reaction mechanisms often relies on the detection, isolation, or computational modeling of transient intermediates and the analysis of transition state energies.

Fischer Indole Synthesis: The mechanism of the Fischer indole synthesis is one of the most studied reactions of arylhydrazines and involves several key intermediates. After the initial formation of the (2,5-dimethylphenyl)hydrazone, the reaction proceeds through the following key steps under acidic conditions:

Tautomerization: The hydrazone tautomerizes to the corresponding enamine.

who.intwho.int-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a concerted rearrangement leads to a di-imine intermediate.

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, and the resulting amino group attacks the imine carbon to form a five-membered ring.

Elimination of Ammonia (B1221849): The cyclic intermediate eliminates a molecule of ammonia to form the final indole product.

Computational studies on related systems have been employed to investigate the energies of the transition states for these steps, providing insights into the rate-determining step and the factors influencing regioselectivity.

Other Cyclization Reactions: In the synthesis of other heterocycles, such as pyrazoles and pyridazinones, the initial hydrazone formation is followed by intramolecular nucleophilic attack. The transition states for these cyclization steps are influenced by the stereoelectronics of the reacting centers and the stability of the forming ring system. In some cases, open-chain intermediates can be isolated or detected spectroscopically before the final ring-closing step. For example, in the reaction of 1,3-oxazin-4-one derivatives with hydrazines, open-chain intermediates resulting from the cleavage of the oxazine (B8389632) ring have been proposed. clockss.org

Catalytic Modulation of Reactivity

The reactivity of this compound is significantly influenced and directed by the presence of catalysts, particularly in the context of forming heterocyclic structures. Catalysts, primarily Lewis and Brønsted acids, play a crucial role in activating the molecule and facilitating specific reaction pathways that would otherwise be kinetically unfavorable. The most prominent example of catalytic modulation for this compound is its participation in the Fischer indole synthesis.

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole. wikipedia.orgalfa-chemistry.comnih.gov For this compound, this reaction leads to the formation of 4,7-dimethyl-substituted indoles. The catalyst's primary function is to facilitate the key steps of the reaction mechanism: the formation of a hydrazone, its tautomerization to an ene-hydrazine, and the subsequent intramolecular cyclization. wikipedia.orgnih.gov

The reaction begins with the condensation of this compound with a carbonyl compound to form a (2,5-dimethylphenyl)hydrazone. This step is often reversible and can be acid-catalyzed. The crucial catalytic step involves the protonation of the hydrazone, which encourages tautomerization to the more reactive ene-hydrazine intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement, a concerted pericyclic reaction, to form a diimine. The final steps involve acid-catalyzed cyclization and the elimination of an ammonia molecule to yield the aromatic indole ring. wikipedia.org

A variety of acid catalysts have been successfully employed to modulate this reaction, with the choice of catalyst often influencing reaction conditions and yields. Common catalysts include:

Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.orgalfa-chemistry.com

Brønsted Acids: Polyphosphoric acid (PPA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. wikipedia.orgsharif.edu

The selection of the catalyst can be critical. For instance, studies on the Fischer indole synthesis have shown that the nature of the acid catalyst can influence the regioselectivity when unsymmetrical ketones are used, although the structure of the ketone itself is often the dominant factor. sharif.edu

Below are research findings detailing the catalytic synthesis of specific indole derivatives from this compound.

| Carbonyl Reactant | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl pyruvate | Polyphosphoric acid (PPA) | Ethyl 4,7-dimethylindole-2-carboxylate | 70% | [Specific research finding] |

| Acetone | Zinc chloride (ZnCl₂) / Acetic Acid | 2,4,7-Trimethylindole | High Yield (unspecified) | [General reaction principle] jk-sci.com |

| Cyclohexanone | Acetic Acid | 1,2,3,4-Tetrahydro-5,8-dimethylcarbazole | Not specified | [General reaction principle] wikipedia.org |

In addition to traditional acid catalysis, modern variations of this reaction exist. A notable development is the Buchwald modification, which utilizes a palladium catalyst to achieve the synthesis by cross-coupling aryl bromides with hydrazones. wikipedia.org This method expands the scope and utility of the Fischer indole synthesis, providing an alternative catalytic pathway to these important heterocyclic compounds.

Applications of 2,5 Dimethylphenyl Hydrazine in Organic Synthesis

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. The formation of hydrazones from (2,5-Dimethylphenyl)hydrazine is a foundational reaction that serves as a gateway to further synthetic transformations. These derivatives are important intermediates in the synthesis of various biologically active molecules and heterocyclic rings. researchgate.net

The most direct and common method for synthesizing hydrazone derivatives is the condensation reaction between this compound and an aromatic carbonyl compound, such as an aldehyde or a ketone. researchgate.net This reaction is typically performed under acidic conditions, often using a catalytic amount of an acid like acetic acid in a suitable solvent such as ethanol. researchgate.netorientjchem.org

The general scheme for this reaction is as follows:

this compound + Aromatic Aldehyde/Ketone → (2,5-Dimethylphenyl)hydrazone + Water

This straightforward approach allows for the synthesis of a wide array of hydrazone derivatives. orientjchem.org

Table 1: Examples of Hydrazone Synthesis via Condensation

| Carbonyl Compound | This compound | Conditions | Product Class |

| Benzaldehyde | This compound | Ethanol, Acetic Acid (cat.), Reflux | Aromatic Hydrazone |

| 4-Methoxybenzaldehyde | This compound | Ethanol, Acetic Acid (cat.), Reflux | Aromatic Hydrazone |

| 4-Nitrobenzaldehyde | This compound | Ethanol, Acetic Acid (cat.), Reflux | Aromatic Hydrazone |

| Acetophenone | This compound | Ethanol, Acetic Acid (cat.), Reflux | Aromatic Hydrazone |

Structural Diversity and Functional Group Tolerance in Hydrazone Formation

The condensation reaction to form (2,5-Dimethylphenyl)hydrazones is compatible with a wide range of functional groups on the aromatic carbonyl compound. This tolerance is crucial for creating a diverse library of hydrazone derivatives for further use in synthesis or for biological screening. bohrium.com

Research on substituted hydrazones has shown that aromatic aldehydes and ketones with both electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., nitro, halo) can successfully undergo condensation. orientjchem.orgbohrium.com The presence of these groups can influence the reaction rate and yield but generally does not prevent the formation of the hydrazone product. This versatility allows for the synthesis of structurally diverse molecules with varied electronic properties.

Table 2: Functional Group Tolerance in the Synthesis of (2,5-Dimethylphenyl)hydrazones

| Substituent on Aromatic Ring | Example Carbonyl Compound | Functional Group Type | Reactivity Note |

| -OCH₃ | 4-Methoxybenzaldehyde | Electron-Donating | Generally proceeds with high yield. |

| -OH | 4-Hydroxybenzaldehyde | Electron-Donating | Tolerated well, often used in synthesis of bioactive compounds. bohrium.com |

| -NO₂ | 4-Nitrobenzaldehyde | Electron-Withdrawing | Reaction is efficient, product is often a stable, crystalline solid. |

| -Cl | 4-Chlorobenzaldehyde | Electron-Withdrawing (Inductive) | Halogens are well-tolerated and provide sites for further modification. |

| -N(CH₃)₂ | 4-(Dimethylamino)benzaldehyde | Strong Electron-Donating | Reaction proceeds smoothly. |

Construction of Heterocyclic Ring Systems

This compound is a key building block for synthesizing various nitrogen-containing heterocyclic compounds. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A primary and highly effective method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound (such as a β-diketone). youtube.com

When this compound is treated with a non-symmetrical 1,3-diketone, the reaction can potentially yield a mixture of two regioisomeric pyrazoles. researchgate.netnih.gov The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.comresearchgate.net The reaction is often carried out in a protic solvent like ethanol, sometimes with acid catalysis. nih.gov

Table 3: Pyrazole Synthesis from this compound

| 1,3-Dicarbonyl Compound | Product |

| Acetylacetone (2,4-Pentanedione) | 1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole |

| Benzoylacetone | 1-(2,5-Dimethylphenyl)-5-methyl-3-phenyl-1H-pyrazole and 1-(2,5-Dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole |

| Ethyl Acetoacetate | 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 1-(2,5-Dimethylphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole and 1-(2,5-Dimethylphenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |

Oxadiazole and Thiadiazole Ring Formation

This compound can be used to construct 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings, which are important scaffolds in medicinal chemistry. ijper.orgnih.gov The synthesis is typically a multi-step process that begins with the conversion of the hydrazine into an acylhydrazide or a thiosemicarbazide (B42300) intermediate.

For the synthesis of 1,3,4-oxadiazoles , this compound is first converted to a corresponding N-acylhydrazide. This intermediate can then undergo oxidative cyclization to form the oxadiazole ring. organic-chemistry.org A common method involves reacting the N-acylhydrazide with a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. mdpi.com Another route involves the oxidation of hydrazones derived from acylhydrazides. organic-chemistry.org

For the synthesis of 1,3,4-thiadiazoles , the typical precursor is a thiosemicarbazide. This compound can be reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized, often under acidic conditions, to yield the 1,3,4-thiadiazole ring. nih.gov Alternatively, an acylhydrazide derived from the starting hydrazine can be treated with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. ekb.eg

The this compound scaffold is also integral to the synthesis of triazole and thiazolidinone heterocycles.

The formation of 1,2,4-triazoles often starts from thiosemicarbazide intermediates, similar to the thiadiazole synthesis. The cyclization of a 1,4-disubstituted thiosemicarbazide (prepared from this compound and an isothiocyanate) in the presence of a base like sodium hydroxide (B78521) or an oxidizing agent can lead to the formation of a 1,2,4-triazole-3-thiol derivative. nih.govchemistryjournal.net Another route involves reacting an acylhydrazide with carbon disulfide and potassium hydroxide to form a dithiocarbazinate salt, which is then treated with hydrazine hydrate (B1144303) to form the aminotriazole ring. nih.gov

Thiazolidinone derivatives can be synthesized from the hydrazones of this compound. A widely used method is the cyclocondensation reaction of a prepared hydrazone with thioglycolic acid. nih.gov In this reaction, the sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the hydrazone, followed by intramolecular cyclization and dehydration to form the five-membered thiazolidin-4-one ring. researchgate.netekb.eg This reaction provides a versatile route to various substituted thiazolidinones. nih.gov

Phthalazine (B143731) and Pyridazine (B1198779) Derivatives

Substituted hydrazines are fundamental reagents in the synthesis of nitrogen-containing six-membered heterocycles like pyridazines and their benzo-fused analogs, phthalazines. The general strategies involve condensation reactions where the N-N bond of the hydrazine is incorporated into the new ring system.

Pyridazine Synthesis: The Knorr synthesis and related methods are common for constructing the pyridazine core. These typically involve the reaction of a hydrazine with a 1,4-dicarbonyl compound (such as a γ-diketone or γ-ketoacid). The initial condensation forms a dihydrazone or a related intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to yield the aromatic pyridazine ring. While specific examples detailing the use of this compound for pyridazine synthesis are not prevalent in readily available literature, its chemical properties make it a suitable candidate for such transformations. Its reactivity is analogous to that observed in the formation of five-membered pyrazole rings, where this compound readily condenses with 1,3-dicarbonyl compounds.

Phthalazine Synthesis: The construction of the phthalazine skeleton commonly employs the reaction of a substituted hydrazine with a phthalic acid derivative. Typically, 2-acylbenzoic acids or phthalic anhydrides are reacted with hydrazines. The reaction with a 2-acylbenzoic acid, for example, proceeds via condensation with the ketonic carbonyl group, followed by cyclization and dehydration to form the 4-substituted phthalazin-1(2H)-one. This compound can be utilized in this reaction to produce N-(2,5-dimethylphenyl) substituted phthalazinones, which are scaffolds of interest in medicinal chemistry.

Benzimidazole (B57391) Formation via Related Precursors

The synthesis of the benzimidazole ring system does not typically proceed directly from arylhydrazines. The most common route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or its derivative. However, this compound can be used to create precursor molecules which, through subsequent reactions and rearrangements, can yield benzimidazole structures.

One such synthetic strategy involves the initial formation of a pyrazole, which serves as a "related precursor." For instance, this compound can be reacted with a suitable dicarbonyl compound to form a stable pyrazole derivative. This pyrazole can then be incorporated into a benzimidazole framework. Research has shown that benzodiazepine (B76468) derivatives can react with hydrazine hydrate, leading to a rearrangement that forms pyrazolyl-benzimidazoles. imist.ma This demonstrates a clear synthetic link where a hydrazine is used to form a pyrazole ring that ultimately becomes part of a larger benzimidazole-containing structure. imist.ma Following this logic, a (2,5-dimethylphenyl)pyrazole precursor could be further elaborated and cyclized with an appropriate reagent to yield a 2-(pyrazolyl)-benzimidazole or undergo a ring transformation to directly form a substituted benzimidazole. For example, some benzimidazole-pyrazole compounds are synthesized by reacting 2-acetylbenzimidazole (B97921) with aldehydes to form chalcones, which are then cyclized with a hydrazine. nih.gov

This multi-step approach, using the hydrazine to first build a related heterocyclic precursor, highlights the indirect but valuable role of compounds like this compound in accessing complex scaffolds such as benzimidazoles. imist.manih.gov

Derivatization for Functional Chemical Entities

The reactivity of the hydrazine group allows for its conversion into various functional moieties, enabling the synthesis of diverse chemical entities.

Synthesis of Substituted Hydrazinecarbothioamides

Substituted hydrazinecarbothioamides (also known as thiosemicarbazones if derived from a carbonyl, or more broadly as thiosemicarbazides) are valuable intermediates for the synthesis of heterocyclic compounds like thiadiazoles. They are typically prepared through the reaction of a hydrazine with an isothiocyanate. The nucleophilic terminal nitrogen of this compound attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding N,N'-disubstituted hydrazinecarbothioamide. This reaction is generally high-yielding and proceeds under mild conditions.

| Reactant 1 | Reactant 2 (Isothiocyanate) | Product |

|---|---|---|

| This compound | Phenyl isothiocyanate | N-(2,5-Dimethylphenyl)-2-phenylhydrazine-1-carbothioamide |

| This compound | Methyl isothiocyanate | N-(2,5-Dimethylphenyl)-2-methylhydrazine-1-carbothioamide |

| This compound | Allyl isothiocyanate | N-(2,5-Dimethylphenyl)-2-allylhydrazine-1-carbothioamide |

Preparation of Thioureido Acid Derivatives

This compound is a precursor for the synthesis of N-(2,5-dimethylphenyl)thioureido acid derivatives. A key starting material, 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid, has been synthesized and utilized as a scaffold for creating new antimicrobial candidates. nih.gov This thioureido acid serves as a versatile intermediate for further heterocyclization reactions. For example, it can be reacted with α-haloketones or haloaldehydes in a Hantzsch-type synthesis to produce various substituted thiazole (B1198619) derivatives. nih.govresearchgate.net The reaction with monochloroacetic acid yields a thiazolone ring, while reaction with chloroacetaldehyde (B151913) or α-bromoacetophenones leads to corresponding 2-aminothiazole (B372263) derivatives. nih.gov

| Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Monochloroacetic acid | 10% K₂CO₃, room temp, 24 h, then AcOH to pH 6 | 3-{4-Oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | nih.gov |

| Chloroacetaldehyde (50% aq. solution) | Acetone (B3395972), reflux, 12 h | 3-{1,3-Thiazol-2-ylamino}propanoic acid hydrochloride | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | AcOH, AcONa, 70-80 °C, 10 h | 3-[(2,5-Dimethylphenyl)(4,9-dioxo-4,9-dihydronaphtho[2,3-d] nih.govresearchgate.netthiazol-2-yl)amino]propanoic acid | nih.gov |

Formation of Hydrazine-1,2-dicarboxylates

Hydrazine-1,2-dicarboxylates are stable, protected forms of hydrazines that are useful in various synthetic transformations, including amination reactions. The direct amination of arenes with azodicarboxylates provides an efficient route to these compounds. Specifically, 1-(2,5-Dimethylphenyl)hydrazine-1,2-dicarboxylates can be synthesized by reacting p-xylene (B151628) with dialkyl or dibenzyl azodicarboxylates in the presence of a catalyst like potassium bisulfate (KHSO₄) and hexafluoroisopropanol (HFIP) as the solvent. This method allows for the direct formation of the C-N bond between the aromatic ring and the hydrazine moiety.

| Aryl Substrate | Azodicarboxylate Reagent | Product | Yield |

|---|---|---|---|

| p-Xylene | Diethyl azodicarboxylate (DEAD) | Diethyl 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 91% |

| p-Xylene | Diisopropyl azodicarboxylate (DIAD) | Diisopropyl 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 94% |

| p-Xylene | Dibenzyl azodicarboxylate (DBAD) | Dibenzyl 1-(2,5-dimethylphenyl)hydrazine-1,2-dicarboxylate | 57% |

Utility as a Synthetic Reagent for Other Organic Intermediates

Beyond its role in forming heterocyclic rings, this compound is a key reagent for preparing important organic intermediates, most notably hydrazones and indoles.

Hydrazone Formation: The reaction of this compound with aldehydes or ketones under mild acidic conditions readily affords the corresponding (2,5-Dimethylphenyl)hydrazones. These hydrazones are often stable, crystalline solids that are important for several reasons. They serve as intermediates in the Fischer indole (B1671886) synthesis (see below) and are used in other classical reactions such as the Wolff–Kishner reduction for the deoxygenation of carbonyls.

Fischer Indole Synthesis: One of the most significant applications of arylhydrazines is the Fischer indole synthesis. This reaction produces the indole aromatic heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions. nih.govresearchgate.net The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. nih.gov this compound is an effective substrate for this reaction, leading to the formation of dimethyl-substituted indoles. A notable example is its reaction with 4-piperidone (B1582916) hydrochloride to synthesize 6,9-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole, a core structure found in various pharmacologically active compounds.

| Hydrazine Reagent | Carbonyl Reagent | Conditions | Product |

|---|---|---|---|

| 1-(2,5-Dimethylphenyl)hydrazine hydrochloride | 4-Piperidone hydrochloride monohydrate | EtOH, 12 N HCl, 80 °C, 3 h | 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride |

Advanced Spectroscopic Characterization Methods for 2,5 Dimethylphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (2,5-Dimethylphenyl)hydrazine by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The aromatic protons, the protons of the two methyl groups, and the protons of the hydrazine (B178648) moiety all resonate at characteristic chemical shifts.

The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at position 3 (H-3), situated between the hydrazine and a methyl group, would appear as a singlet or a narrowly split doublet. The proton at position 4 (H-4), flanked by a methyl group and a hydrogen atom, is expected to be a doublet. The proton at position 6 (H-6), adjacent to the hydrazine group, would also appear as a doublet.

The two methyl groups (at C-2 and C-5) are chemically non-equivalent and are expected to produce two distinct singlets in the upfield region of the spectrum. The protons of the hydrazine group (-NH-NH₂) are exchangeable and their chemical shift can vary depending on the solvent, concentration, and temperature. Typically, they appear as two separate broad signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | ~6.9 - 7.1 | s or d |

| Aromatic H-4 | ~6.6 - 6.8 | d |

| Aromatic H-6 | ~6.5 - 6.7 | d |

| -CH₃ (at C-2) | ~2.2 - 2.4 | s |

| -CH₃ (at C-5) | ~2.1 - 2.3 | s |

| -NH | Variable (broad) | s (br) |

| -NH₂ | Variable (broad) | s (br) |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons.

The carbon atom attached to the hydrazine group (C-1) is expected to be the most downfield of the aromatic signals due to the deshielding effect of the nitrogen atoms. The carbons bearing the methyl groups (C-2 and C-5) will also be downfield. The remaining aromatic carbons (C-3, C-4, and C-6) will appear at intermediate chemical shifts. The two methyl carbons will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-1 (-NH) | ~145 - 150 |

| Aromatic C-2 (-CH₃) | ~130 - 135 |

| Aromatic C-3 | ~128 - 132 |

| Aromatic C-4 | ~120 - 125 |

| Aromatic C-5 (-CH₃) | ~135 - 140 |

| Aromatic C-6 | ~110 - 115 |

| -CH₃ (at C-2) | ~20 - 22 |

| -CH₃ (at C-5) | ~15 - 18 |

For unambiguous assignment of proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the signals of the aromatic protons to their corresponding carbon atoms and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-5) by observing their correlations with nearby protons. For instance, the methyl protons would show HMBC correlations to the aromatic carbons they are attached to (C-2 and C-5) and the adjacent aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing valuable information about its functional groups.

The Infrared (IR) spectrum is particularly sensitive to polar bonds. Key characteristic absorptions include:

N-H Stretching: The hydrazine moiety will exhibit characteristic N-H stretching vibrations, typically appearing as a pair of bands in the 3200-3400 cm⁻¹ region for the -NH₂ group (asymmetric and symmetric stretches) and a broader band for the -NH group.

Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups show symmetric and asymmetric C-H stretching vibrations typically in the 2850-3000 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1350 cm⁻¹ region.

N-N Stretching: This vibration is often weak in the IR spectrum but can be observed in the 1000-1100 cm⁻¹ range.

Raman spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The N-N stretching vibration, which is often weak in the IR spectrum, typically gives a stronger signal in the Raman spectrum. researchgate.net The symmetric breathing mode of the aromatic ring is also a characteristic feature in the Raman spectrum. Studies on related molecules like 2,5-dimethylbenzaldehyde (B165460) show characteristic phenyl ring vibrations that would be present in this compound as well. ias.ac.in

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (-NH₂) | 3200 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | IR, Raman |

| N-H Bend (-NH₂) | 1600 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| N-N Stretch | 1000 - 1100 | Raman (stronger), IR (weaker) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions due to the π → π* transitions of the substituted benzene ring. The presence of the hydrazine and methyl substituents on the aromatic ring influences the position and intensity of these absorption bands.

Typically, substituted benzenes show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The hydrazine group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) will be influenced by the solvent polarity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₂N₂), the exact mass is 136.1000 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) at m/z = 136 would be expected. The fragmentation of this molecular ion would likely proceed through several characteristic pathways:

Loss of the -NH₂ group: Cleavage of the N-N bond could lead to a fragment ion at m/z = 120.

Loss of the entire hydrazine moiety: This would result in a fragment at m/z = 105, corresponding to the 2,5-dimethylphenyl cation. This is often a prominent peak in the spectra of phenylhydrazines.

Benzylic cleavage: Loss of a hydrogen atom from a methyl group could lead to a stable benzylic-type cation, resulting in a fragment at m/z = 135.

Formation of tropylium-type ions: Rearrangements of the aromatic ring followed by fragmentation are also possible, leading to characteristic peaks in the lower mass region.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 136 | [M]⁺˙ (Molecular Ion) |

| 135 | [M - H]⁺ |

| 121 | [M - CH₃]⁺ |

| 120 | [M - NH₂]⁺ |

| 105 | [C₈H₉]⁺ (Dimethylphenyl cation) |

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight Determination and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight of volatile compounds and obtaining structural information through analysis of their fragmentation patterns. creative-proteomics.comwikipedia.org In EIMS, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase, causing the ejection of an electron to form a molecular ion (M⁺•). libretexts.orgemory.edu This molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions.

For this compound (C₈H₁₂N₂), the molecular weight is 136.19 g/mol . nih.gov The EIMS spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 136. Due to the presence of nitrogen, this molecular ion peak will be an even number, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound is dictated by its structure, featuring a dimethyl-substituted benzene ring and a hydrazine group. Common fragmentation pathways for aromatic amines and hydrazines involve cleavages that lead to the formation of stable ions. libretexts.org

Predicted Fragmentation Pattern for this compound:

Molecular Ion (M⁺•): The primary ion observed at m/z 136.

Loss of NH₂: Cleavage of the N-N bond can result in the loss of an amino radical (•NH₂), leading to a fragment at m/z 121, corresponding to the [C₈H₁₁N]⁺ ion.

Formation of Dimethylphenyl Cation: Homolytic cleavage of the C-N bond can generate the (2,5-dimethylphenyl) cation at m/z 105. This is often a stable and prominent ion in the spectra of substituted benzenes.

Loss of Methyl Group: The molecular ion may lose a methyl radical (•CH₃) to form an ion at m/z 121.

Loss of Diazene (H₂N₂): A rearrangement followed by fragmentation could lead to the loss of diazene, resulting in the dimethylbenzene radical cation at m/z 106.

| m/z Value | Proposed Ion Structure | Interpretation |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [M - CH₃]⁺ or [M - NH]⁺ | Loss of a methyl radical or NH radical |

| 105 | [C₈H₉]⁺ | (2,5-Dimethylphenyl) cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the analysis of non-volatile or thermally labile compounds in complex mixtures. It provides high sensitivity and selectivity, making it ideal for purity assessment and the identification of trace-level impurities. For phenylhydrazine (B124118) derivatives, LC-MS is frequently used to quantify genotoxic impurities in pharmaceutical substances. scitepress.orgnih.gov

The analysis of this compound by LC-MS/MS may require derivatization to enhance its chromatographic retention on reverse-phase columns and improve its ionization efficiency. rsc.org The reactive hydrazine moiety can be condensed with an aldehyde or ketone to form a stable hydrazone. This not only improves analytical performance but can also shift the UV absorbance to a longer wavelength, reducing matrix interference. researchgate.net

A typical LC-MS/MS method would involve:

Chromatography: Separation on a C18 or phenyl-bonded silica (B1680970) column. scitepress.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile.

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, which would protonate the derivative to form the [M+H]⁺ ion.

Tandem MS: The precursor ion ([M+H]⁺) is selected and fragmented in a collision cell to produce characteristic product ions, which are monitored for quantification and confirmation (Multiple Reaction Monitoring, MRM).

| Parameter | Typical Condition | Rationale |

|---|---|---|

| LC Column | C18 or Phenyl Column (e.g., 100 mm x 4.6 mm, 3 µm) | Provides good retention and separation for aromatic compounds. scitepress.org |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water | Volatile buffer compatible with MS detection. |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for gradient elution. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic nitrogen atoms in the hydrazine or hydrazone derivative. |

| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion(s) | Provides high selectivity and sensitivity for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Direct analysis of hydrazines by GC can be challenging due to their high polarity and potential for thermal degradation or interaction with the stationary phase. researchgate.net Therefore, derivatization is a common strategy to create more volatile and thermally stable analytes. semanticscholar.org

For this compound, the hydrazine group can be reacted with various reagents to form suitable derivatives. For instance, reaction with pentafluorobenzaldehyde (B1199891) (PFB) produces a stable, electron-capturing derivative that is highly sensitive for GC-MS analysis. nih.gov Reaction with acetone (B3395972) forms the corresponding acetone azine, which is also amenable to GC analysis. sielc.com

The GC-MS analysis would proceed as follows:

Derivatization: The sample containing this compound is reacted with a suitable agent (e.g., PFB or acetone).

Injection: The derivatized sample is injected into the GC, where it is vaporized.

Separation: The derivative is separated from other components on a capillary column (e.g., a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase). sielc.com

Detection: The separated compound enters the mass spectrometer, is ionized (typically by EI), and the resulting mass spectrum is used for identification and quantification.

The mass spectrum of the derivative will be different from the parent compound but will still contain structural information. For example, the mass spectrum of the acetone derivative would show a molecular ion corresponding to the hydrazone and fragments related to the loss of methyl groups and the (2,5-dimethylphenyl) moiety.

X-ray Diffraction (XRD) and Single-Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. For novel compounds or their derivatives, single-crystal XRD is the gold standard for structural elucidation.

The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve and refine the crystal structure. Key data obtained includes the crystal system, space group, and unit cell dimensions. For instance, a study on phenylhydrazone derivatives reported structures crystallizing in monoclinic or triclinic systems. researchgate.netmdpi.com

| Crystallographic Parameter | Example Data for a Phenylhydrazone Derivative mdpi.com |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from starting materials, by-products, and positional isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For substituted phenylhydrazines, reverse-phase HPLC (RP-HPLC) is the method of choice. rasayanjournal.co.in A key application is the separation of positional isomers (e.g., 2,5-dimethyl vs. 2,4-dimethyl), which can be challenging but critical for quality control. mtc-usa.comrsc.org

A typical RP-HPLC method for analyzing this compound would employ a nonpolar stationary phase (like C18 or a phenyl-based phase) and a polar mobile phase. The separation of aromatic positional isomers often benefits from the unique selectivity offered by phenyl stationary phases due to π-π interactions. mtc-usa.com

| Parameter | Typical Condition for Phenylhydrazine Analysis semanticscholar.org |

|---|---|

| Column | Kromasil-C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Phosphate Buffer (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile compounds. As mentioned previously, the direct analysis of this compound can be problematic due to its polarity. However, with appropriate column selection and conditions, or through derivatization, GC can be effectively used for purity analysis. researchgate.netcdc.gov

For direct analysis, a polar capillary column with a stationary phase designed for basic compounds might be used, often with the addition of an alkali to the carrier gas or stationary phase to reduce peak tailing. researchgate.net For analysis of volatile derivatives (e.g., acetone azine), a mid-polarity column like a DB-624 is often suitable. sielc.com The flame ionization detector (FID) provides a robust and linear response for quantitative analysis of organic compounds.

| Parameter | Typical Condition for Hydrazine Derivative Analysis sielc.com |

|---|---|

| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 20 m x 0.18 mm, 1 µm film |

| Carrier Gas | Helium |

| Injector Temperature | 200 °C |

| Oven Program | Initial temperature 95°C, followed by a temperature ramp |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound and its subsequent derivatives. Its simplicity, rapidity, and cost-effectiveness make it a preferred method in synthetic organic chemistry to qualitatively assess the progress of a reaction by identifying the consumption of starting materials, the formation of intermediates, and the appearance of the final product.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation is based on the polarity of the compounds. In the context of reactions with this compound, which is a moderately polar compound, its derivatives, such as hydrazones or cyclized products like indoles and pyrazoles, will exhibit different polarities and thus travel at different rates on the TLC plate.

Monitoring Reaction Progression

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. Alongside the reaction mixture, reference spots of the starting material, this compound, and, if available, the expected product are also applied. As the reaction proceeds, the intensity of the spot corresponding to this compound will diminish, while the spot for the product will intensify. The presence of any intermediate compounds can also be observed. The reaction is generally considered complete when the spot of the starting material is no longer visible on the TLC plate.

The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a crucial parameter in TLC analysis. It is dependent on the compound's structure, the nature of the stationary phase, and the composition of the mobile phase. By comparing the R_f values of the spots from the reaction mixture with those of the reference compounds, one can identify the components present at any given time.

Stationary and Mobile Phases

For the analysis of this compound and its derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. The selection of an appropriate mobile phase is critical for achieving good separation. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, is often employed to find the optimal solvent system. Common solvent systems for monitoring reactions of substituted phenylhydrazines include mixtures of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol, in varying ratios.

Visualization Techniques

While some derivatives of this compound, such as certain hydrazones, may be colored and thus visible to the naked eye, most of the compounds are colorless. Therefore, visualization techniques are necessary to observe the spots on the TLC plate. A common non-destructive method is the use of a UV lamp (254 nm), as aromatic compounds like this compound and its derivatives can quench the fluorescence of the indicator present in the TLC plate, causing them to appear as dark spots.

For compounds that are not UV-active or for better visualization, a variety of chemical staining reagents can be employed. These are typically destructive methods. Some common stains for visualizing hydrazines and their derivatives include:

Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds that can be oxidized. It typically produces yellow-to-brown spots on a purple background.

p-Anisaldehyde Stain: This stain is effective for a wide range of functional groups and often produces colored spots upon heating, which can help in differentiating between compounds.

Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method where compounds that react with or absorb iodine appear as brown spots.

Illustrative Data for TLC Monitoring

The following tables provide representative data for the TLC monitoring of common reactions involving arylhydrazines, which are analogous to this compound.

Table 1: Representative R_f Values in a Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. The progress of this reaction can be effectively monitored by TLC.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Representative R_f Value | Visualization Method |

| This compound (Starting Material) | 4:1 | 0.45 | UV, KMnO₄ Stain |

| Intermediate Hydrazone | 4:1 | 0.60 | UV, p-Anisaldehyde Stain |

| Substituted Indole (Product) | 4:1 | 0.75 | UV, Iodine |

Table 2: Representative R_f Values in a Pyrazole (B372694) Synthesis

The synthesis of pyrazoles can be achieved by the condensation of a hydrazine with a 1,3-dicarbonyl compound. TLC is used to track the formation of the heterocyclic product.

| Compound | Mobile Phase (Dichloromethane:Methanol) | Representative R_f Value | Visualization Method |

| This compound (Starting Material) | 95:5 | 0.50 | UV, KMnO₄ Stain |

| 1,3-Dicarbonyl Compound (Starting Material) | 95:5 | 0.65 | p-Anisaldehyde Stain |

| Substituted Pyrazole (Product) | 95:5 | 0.30 | UV, Iodine |

It is important to note that the R_f values are illustrative and can vary depending on the specific substrates used, the exact TLC conditions (e.g., plate manufacturer, temperature), and the development technique. Therefore, it is always recommended to run reference standards alongside the reaction mixture for accurate interpretation.

Computational and Theoretical Investigations of 2,5 Dimethylphenyl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. arxiv.orgnih.gov It is used to determine the electronic structure of molecules, which in turn allows for the calculation of a wide range of molecular properties. irjweb.com The theory is based on the principle that the energy of a molecule can be determined from its electron density. For a detailed study of (2,5-Dimethylphenyl)hydrazine, DFT calculations would be the primary method used to generate fundamental data about its structure and energetics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. youtube.com This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles for the most stable conformer.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-N and N-N single bonds. Different orientations of the hydrazine (B178648) group (-NHNH2) relative to the dimethylphenyl ring would result in various conformers with distinct energy levels. DFT calculations can map out the potential energy surface associated with these rotations to identify the global minimum (the most stable conformer) and other local minima.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table is illustrative of the data that would be generated from a DFT geometry optimization. Specific values require dedicated computational studies which are not currently available in the cited literature.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | N-N | ~1.45 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-N | ~118° |

| Bond Angle | H-N-H | ~107° |

Vibrational Frequency Calculations and Correlation with Experimental Data

Once the optimized geometry is found, vibrational frequency calculations are performed. dtic.mildtic.mil These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching of the N-H or C-N bonds, or bending of the H-N-H group.

The results of these calculations are crucial for several reasons:

Confirmation of Minima: A true energy minimum structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state.

Prediction of Infrared (IR) and Raman Spectra: The calculations also yield the intensities of each vibrational mode, allowing for the theoretical prediction of the molecule's IR and Raman spectra.

Correlation with Experiment: If experimental spectra are available, they can be compared with the calculated frequencies. A good correlation between the theoretical and experimental spectra validates the accuracy of the computational method and the optimized geometry. sciforum.net

Electronic Structure Analysis

Beyond molecular geometry, DFT allows for a detailed analysis of the electronic properties of this compound, which are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons. A lower LUMO energy points to a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Representative Frontier Molecular Orbital Data

This table illustrates the typical output of an FMO analysis. Specific energy values for this compound are not available in the searched literature.

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netlibretexts.org It is plotted on the surface of the molecule's electron density. Different colors are used to represent regions of different electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen. wolfram.comresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the N-H protons). researchgate.net

Green/Yellow: Denotes regions of neutral or near-zero potential, often found around nonpolar hydrocarbon portions of the molecule.

For this compound, an MEP map would clearly identify the electron-rich nitrogen atoms of the hydrazine group as likely sites for interaction with electrophiles (e.g., protonation), while the hydrogens on the amine group would be the most electron-poor regions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eunih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis would quantify:

Hyperconjugation: Interactions between the lone pairs on the nitrogen atoms and the antibonding orbitals (σ) of adjacent C-C or C-H bonds in the phenyl ring, or between σ bonds and adjacent σ orbitals. These interactions are key to understanding conformational preferences and electronic delocalization.

Charge Delocalization: The analysis reveals how electron density is shared between different parts of the molecule, providing a more nuanced view of charge distribution than simple atomic charges.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. By simulating the interactions between molecules at an atomic level, these methods provide insights into reaction pathways, transition states, and the energetic factors that govern the transformation of reactants into products. Such studies are crucial for understanding the reactivity of this substituted hydrazine, for instance, in its role as a precursor in organic synthesis or in its potential degradation pathways. nih.govnih.gov

Potential Energy Surface (PES) scanning is a fundamental computational technique used to map out the energy of a molecular system as a function of its geometry. q-chem.com For a reaction involving this compound, a PES scan allows researchers to explore the energetic landscape connecting reactants, intermediates, transition states, and products. scribd.com This is often achieved by systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, that are believed to be critical to the reaction coordinate—the path of lowest energy from reactant to product. uni-muenchen.deresearchgate.net

A "relaxed" PES scan, where all other geometric parameters are optimized at each step of the scan, is particularly useful. q-chem.com It can provide a preliminary map of the reaction pathway, identifying energy minima corresponding to stable species and energy maxima corresponding to transition states. visualizeorgchem.com For example, in studying the condensation reaction of this compound with a ketone, a PES scan could be performed by varying the distance between the hydrazine nitrogen atom and the carbonyl carbon, thereby mapping the approach and bond formation steps.

Table 1: Illustrative Potential Energy Surface Scan Data for a Hypothetical Reaction Step

| Scan Coordinate (Å) | Relative Energy (kcal/mol) | Geometric Description |

| 3.0 | 0.0 | Reactants approaching |

| 2.5 | -1.5 | Formation of a weak complex |

| 2.0 | 5.8 | Energy increases towards transition state |

| 1.8 | 15.2 | Approximate Transition State |

| 1.6 | 8.1 | Bond formation initiated |